sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Catalog No.
S521542
CAS No.
623564-40-9
M.F
C13H10N3NaO4S
M. Wt
327.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,...

CAS Number

623564-40-9

Product Name

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

IUPAC Name

sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C13H10N3NaO4S

Molecular Weight

327.29 g/mol

InChI

InChI=1S/C13H11N3O4S.Na/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;/h3-4,6,12H,1-2,5H2,(H,18,19);/q;+1/p-1/b8-3-;/t12-;/m1./s1

InChI Key

RFSWVJXWZXQOSW-ZDFSRXSCSA-M

SMILES

C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

BLI-489 Hydrate; BLI489 Hydrate; BLI 489 Hydrate; BLI-489; BLI 489; BLI489;

Canonical SMILES

C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].[Na+]

Isomeric SMILES

C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].[Na+]

Description

The exact mass of the compound BLI-489 hydrate is 345.0395 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic molecule characterized by its unique bicyclic structure and the presence of multiple functional groups. This compound is notable for its potential applications in medicinal chemistry and its biological activity, which may contribute to the development of new therapeutic agents.

BLI-489 hydrate functions as a beta-lactamase inhibitor. It is believed to bind to the active site of beta-lactamase enzymes, thereby preventing them from breaking down beta-lactam antibiotics []. This allows the antibiotics to remain effective against bacteria that would otherwise exhibit resistance.

Studies have shown that BLI-489 hydrate, when combined with piperacillin (a beta-lactam antibiotic), is effective against a range of pathogens expressing different classes of beta-lactamase enzymes, including Class A (including extended-spectrum beta-lactamases), Class C (AmpC), and Class D [].

Mechanism of Action

BLI-489 hydrate belongs to a class of drugs called β-lactamase inhibitors. Bacteria can develop resistance to antibiotics through enzymes called β-lactamases, which break down the antibiotic rendering it ineffective. BLI-489 hydrate works by inhibiting these enzymes, thereby protecting antibiotics from degradation and enhancing their antibacterial activity [].

Target Specificity

Research suggests BLI-489 hydrate exhibits activity against a broad spectrum of β-lactamases. It has been shown to be effective against Class A and Class C β-lactamases, as well as some Class D β-lactamases []. This makes it a promising candidate for overcoming resistance caused by various types of these enzymes.

The chemical behavior of this compound can be influenced by its functional groups. It may undergo various reactions typical for compounds containing imidazo and oxazine moieties, such as:

  • Nucleophilic substitutions: The presence of the oxazine ring may allow for nucleophilic attack at specific sites.
  • Condensation reactions: The carboxylate group can participate in esterification or amidation reactions.
  • Redox reactions: The carbonyl and thioether functionalities may engage in oxidation-reduction processes.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Preliminary studies suggest that sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate exhibits significant biological activity, potentially acting as an antimicrobial or anti-inflammatory agent. Its structural components may interact with biological targets, influencing pathways involved in disease processes. Further pharmacological studies are necessary to elucidate its mechanisms of action and therapeutic potential.

The synthesis of this compound likely involves multi-step organic reactions. Potential methods include:

  • Cyclization Reactions: Formation of the bicyclic structure through cyclization of appropriate precursors.
  • Functional Group Modifications: Introduction of the imidazo and oxazine rings via condensation or coupling reactions.
  • Final Derivatization: Conversion of functional groups to yield the final product, possibly involving protection-deprotection strategies.

Each step must be optimized to ensure high yield and purity of the final compound.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.
  • Chemical Biology: As a tool for studying biological processes due to its unique structure and reactivity.
  • Material Science: Potential use in creating novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Molecular Docking: To predict binding affinities and orientations with potential targets.
  • In vitro Assays: To evaluate the biological effects on cell lines or isolated enzymes.
  • Spectroscopic Methods: To study conformational changes upon binding to biomolecules.

These studies will provide insights into the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural features with sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound AImidazo and thiazole ringsAntimicrobialEnhanced solubility
Compound BOxazine derivativesAnti-inflammatoryLower toxicity profile
Compound CBicyclic structureAntiviralBroader spectrum of activity

This table highlights how sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate stands out due to its unique bicyclic system that combines multiple heterocycles, potentially offering diverse pharmacological effects compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Exact Mass

327.02897126 g/mol

Monoisotopic Mass

327.02897126 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R56JYB8P8Z

MeSH Pharmacological Classification

beta-Lactamase Inhibitors

Wikipedia

Bli-489

Dates

Modify: 2023-08-15
1: Kim J, Ding T, Ahn J. Relationship between β-lactamase production and resistance phenotype in Klebsiella pneumoniae strains. FEMS Microbiol Lett. 2017 Jul 6;364(13). doi: 10.1093/femsle/fnx116. PubMed PMID: 28591808.
2: Swathi CH, Chikala R, Ratnakar KS, Sritharan V. A structural, epidemiological & genetic overview of Klebsiella pneumoniae carbapenemases (KPCs). Indian J Med Res. 2016 Jul;144(1):21-31. doi: 10.4103/0971-5916.193279. Review. PubMed PMID: 27834322; PubMed Central PMCID: PMC5116894.
3: Curcio D. Multidrug-resistant Gram-negative bacterial infections: are you ready for the challenge? Curr Clin Pharmacol. 2014 Feb;9(1):27-38. Review. PubMed PMID: 23489027.
4: Ruzin A, Petersen PJ, Jones CH. Resistance development profiling of piperacillin in combination with the novel {beta}-lactamase inhibitor BLI-489. J Antimicrob Chemother. 2010 Feb;65(2):252-7. doi: 10.1093/jac/dkp435. Epub 2009 Dec 11. PubMed PMID: 20008048.
5: Petersen PJ, Jones CH, Venkatesan AM, Bradford PA. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection. Antimicrob Agents Chemother. 2009 Apr;53(4):1698-700. doi: 10.1128/AAC.01549-08. Epub 2009 Feb 2. PubMed PMID: 19188386; PubMed Central PMCID: PMC2663108.
6: Petersen PJ, Jones CH, Venkatesan AM, Mansour TS, Projan SJ, Bradford PA. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489. Antimicrob Agents Chemother. 2009 Feb;53(2):370-84. doi: 10.1128/AAC.01047-08. Epub 2008 Nov 10. PubMed PMID: 19001109; PubMed Central PMCID: PMC2630610.

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